Bromophenol Blue

Description

A dye that has been used as an industrial dye, a laboratory indicator, and a biological stain.

Structure

3D Structure

Properties

IUPAC Name |

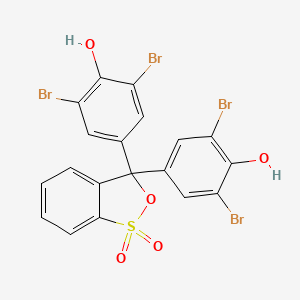

2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSAIICHUKSCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Br4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041682 | |

| Record name | Bromophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; Color varies (tan, orange, light pink, purple, or red) [CHEMINFO] Slightly soluble in water; [MSDSonline] | |

| Record name | Bromophenol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetic acid, Soluble in water (about 0.4 g/100 mL); more soluble in methyl and ethyl alcohol, and in benzene. Freely soluble in NaOH solutions with the formation of a water-soluble sodium salt., In water, 3 mg/mL | |

| Record name | Bromophenol Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal prisms from acetic acid and acetone, Elongated hexagonal prisms from acetic acid and acetone | |

CAS No. |

115-39-9 | |

| Record name | Bromophenol Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophenol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOPHENOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R2969YC90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromophenol Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 279 °C (An orange discoloration with formation of a green sublimate sets in at 210 °C) | |

| Record name | Bromophenol Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bromophenol Blue: A Comprehensive Technical Guide for the Research Professional

An In-depth Exploration of its Applications as a pH Indicator, Tracking Dye, and Beyond

Bromophenol blue (BPB), chemically known as 3′,3″,5′,5″-tetrabromophenolsulfonphthalein, is a versatile dye indispensable in a myriad of applications within the modern research laboratory.[1] From monitoring the progress of electrophoretic separations to determining the pH of aqueous solutions, its utility is widespread. This technical guide provides a detailed overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to support researchers, scientists, and drug development professionals in their work.

Core Applications in the Research Lab

This compound's utility in the laboratory stems from two primary chemical properties: its pH-dependent color change and its negative charge at neutral or slightly basic pH.[1][2] These characteristics are exploited in its main applications as a pH indicator and a tracking dye in gel electrophoresis.

Colorimetric pH Indicator

This compound serves as a reliable acid-base indicator, exhibiting a distinct color transition over a specific pH range.[1][3] This property is due to the ionization of its molecular structure at different proton concentrations, which alters its light absorption spectrum.

-

In acidic solutions (pH ≤ 3.0), it appears yellow.

-

In solutions with a pH ≥ 4.6, it transitions to blue.

-

Between pH 3.0 and 4.6, the color is an intermediate green.

This reversible color change makes it an excellent choice for visually estimating the pH of solutions and for endpoint determination in acid-base titrations.

Caption: pH-dependent color transition of this compound.

Tracking Dye in Gel Electrophoresis

The most common application of this compound in molecular biology and biochemistry is as a tracking dye in both agarose and polyacrylamide gel electrophoresis for the separation of nucleic acids (DNA and RNA) and proteins. Due to its slight negative charge at a moderate pH, it migrates towards the positive electrode (anode) along with the macromolecules being separated.

Its function is twofold:

-

Monitoring Migration Progress: As a colored molecule, it forms a visible "dye front" that allows researchers to track the progress of the electrophoresis in real-time and stop the run before the samples of interest run off the end of the gel.

-

Sample Loading Aid: The dye is a component of the loading buffer, which also contains a high-density reagent like glycerol or sucrose. This not only gives the sample a visible color, making it easier to load into the wells of the gel, but the density agent also ensures the sample settles at the bottom of the well.

The migration rate of this compound is dependent on the gel concentration and buffer system used.

Caption: Migration of this compound in Gel Electrophoresis.

Other Laboratory Applications

Beyond its primary roles, this compound is also utilized in:

-

Protein Quantification: In certain protein assays, this compound binds to proteins, and the resulting color change can be measured spectrophotometrically to determine protein concentration. This method is particularly useful for samples containing detergents that interfere with other common protein assays like the Bradford assay.

-

Biological Staining: It can be employed as a stain in microscopy and histology to highlight specific cellular structures.

-

Microbiology: In microbiology, it can be incorporated into growth media to differentiate between bacterial species based on their metabolic activities that lead to pH changes in the medium.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in the laboratory.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₀Br₄O₅S |

| Molar Mass | 669.96 g/mol |

| pKa | 3.85 |

| pH Indicator Range | 3.0 (Yellow) - 4.6 (Blue/Purple) |

| Maximum Absorbance (λmax) | 592 nm (alkaline) / 590 nm (basic pH 12) |

Table 2: Migration of this compound in Agarose Gels

| Agarose Gel Concentration (%) | Buffer System | Approximate Co-migration with dsDNA Fragment Size (bp) |

| 1% | TAE or TBE | ~300 bp |

| 2% | TAE or TBE | ~150 bp |

| 1% | TAE or TBE | ~500 bp |

Note: The exact co-migration size can vary depending on the specific buffer composition, voltage, and run time.

Experimental Protocols

Preparation of 6X DNA Loading Dye

This is a common stock solution used for preparing DNA samples for agarose gel electrophoresis.

Materials:

-

This compound powder

-

Sucrose or Ficoll 400 or Glycerol

-

Deionized/Milli-Q water

-

15 mL screw-capped tube

Procedure:

-

To prepare 10 mL of 6X DNA loading dye, weigh out 25 mg of this compound and 4 g of sucrose (or 1.5 g Ficoll 400 or 3 mL Glycerol).

-

Transfer the components to a 15 mL screw-capped tube.

-

Add approximately 7 mL of deionized/Milli-Q water.

-

Dissolve the contents completely by inverting the tube multiple times or using a vortex mixer. Gentle heating to 60°C can aid in dissolving sucrose.

-

Adjust the final volume to 10 mL with deionized/Milli-Q water.

-

Mix the solution thoroughly. If any particulates remain, they can be removed by centrifugation at 4000-5000 rpm for 10 minutes.

-

Store the loading dye at 4°C or room temperature. For long-term storage, it is recommended to store in small aliquots.

To use: Add 1 volume of 6X loading dye to 5 volumes of your DNA sample. For example, add 2 µL of 6X loading dye to 10 µL of your DNA sample.

This compound Protein Assay (General Protocol)

This protocol provides a general outline for a protein quantification assay using this compound.

Materials:

-

This compound reagent solution

-

Protein standard (e.g., Bovine Serum Albumin, BSA)

-

Samples with unknown protein concentration

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of dilutions of the protein standard (e.g., BSA) within the linear range of the assay.

-

A typical range might be from 0.031 mg/mL to 2 mg/mL.

-

-

Sample Preparation:

-

Dilute the unknown protein samples to fall within the range of the standard curve.

-

-

Assay:

-

To each standard and unknown sample, add the this compound reagent. The ratio of sample to reagent will depend on the specific kit or protocol being used.

-

Incubate the mixture for a short period at room temperature (e.g., 5 minutes).

-

-

Measurement:

-

Measure the absorbance of each sample at the appropriate wavelength (typically around 610 nm).

-

-

Data Analysis:

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the protein concentration of the unknown samples based on their absorbance values.

-

Conclusion

This compound is a cornerstone reagent in research laboratories, valued for its versatility, reliability, and cost-effectiveness. Its prominent roles as a pH indicator and an electrophoresis tracking dye are fundamental to a wide range of experimental workflows in molecular biology, biochemistry, and beyond. A thorough understanding of its properties and applications, as detailed in this guide, enables researchers to effectively utilize this compound to achieve accurate and reproducible results.

References

bromophenol blue chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and common laboratory applications of bromophenol blue. The information is intended to support researchers, scientists, and professionals in drug development in utilizing this versatile dye effectively and safely.

Core Chemical Properties

This compound (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a widely used dye in laboratory settings, primarily as a pH indicator and a tracking dye in gel electrophoresis.[1][2][3] Its chemical and physical properties are summarized below.

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | C₁₉H₁₀Br₄O₅S | |

| Molecular Weight | 669.96 g/mol | |

| pKa | 3.85 - 4.1 | |

| Melting Point | 273 °C | |

| Appearance | Reddish-violet solid powder | |

| Solubility | Freely soluble in NaOH solutions, soluble in methanol, ethanol, and benzene. Slightly soluble in water. | |

| pH Indicator Range | pH 3.0 (yellow) to pH 4.6 (blue/purple) | |

| Maximum Absorbance (λmax) | ~430-440 nm (acidic form), ~590-600 nm (basic form) |

Chemical Structure and pH-Dependent Forms

This compound's utility as a pH indicator stems from a structural change that occurs as a function of hydrogen ion concentration. In acidic solutions, it exists in a protonated, lactone form, which is yellow. As the pH increases, it deprotonates to an extended, quinoidal structure, which is blue.

Visualization of pH-Dependent Structures

The following diagrams illustrate the chemical structure of this compound in its acidic and basic forms.

Logical Relationship of Color Change

The transition between the acidic and basic forms of this compound is a reversible equilibrium, making it a reliable indicator for pH changes within its transition range.

Experimental Protocols

Detailed methodologies for key laboratory applications of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from phenol red.

Materials:

-

Phenol red

-

Glacial acetic acid

-

Bromine

Procedure:

-

Dissolve 1 kg of phenol red in 3 liters of glacial acetic acid.

-

In a separate container, dissolve 0.64 liters of bromine in 0.8 liters of glacial acetic acid to create a bromine-glacial acetic acid mixture.

-

Heat the phenol red solution to 60°C with constant stirring.

-

Slowly add the bromine-glacial acetic acid mixture dropwise to the heated phenol red solution.

-

After the addition is complete, increase the temperature to 100-105°C and maintain the reaction for two hours.

-

Filter the hot solution (80-100°C) to collect the crude sandy pink this compound precipitate.

-

The crude product can be further purified by recrystallization from glacial acetic acid.

Preparation of 6X DNA Loading Dye for Agarose Gel Electrophoresis

This protocol outlines the preparation of a 6X loading dye using this compound for tracking DNA samples during agarose gel electrophoresis.

Materials:

-

This compound powder

-

Glycerol (85% or 100%)

-

Deionized or Milli-Q water (nuclease-free)

Composition of 6X DNA Loading Dye:

-

0.25% (w/v) this compound

-

60% (v/v) Glycerol

Procedure for preparing 10 ml of 6X DNA Loading Dye:

-

Weigh out 25 mg of this compound.

-

Transfer the powder to a 15-mL screw-capped tube.

-

Add 7.06 ml of 85% glycerol and 2.94 ml of deionized/Milli-Q water. If using a different concentration of glycerol, adjust the volumes of glycerol and water accordingly.

-

Dissolve the contents completely by inverting the tube multiple times or using a vortexer.

-

Store the solution at -20°C for long-term storage or at room temperature for several weeks. It is recommended to store in 1 ml aliquots.

Experimental Workflow for Agarose Gel Electrophoresis:

References

Synthesis of Bromophenol Blue: A Technical Guide for Laboratory Professionals

An in-depth guide to the synthesis of bromophenol blue, detailing the chemical precursors, reaction pathways, and purification methods for use in research, diagnostics, and drug development.

Introduction

This compound (3',3'',5',5''-tetrabromophenolsulfonphthalein) is a widely utilized pH indicator and tracking dye in laboratory settings. Its distinct color transition from yellow at pH 3.0 to blue at pH 4.6 makes it an invaluable tool for various applications, including acid-base titrations, gel electrophoresis, and cell culture media. This technical guide provides a comprehensive overview of the synthesis of this compound, including the preparation of its precursor, phenol red, and detailed experimental protocols.

Synthesis of Phenol Red (Phenolsulfonphthalein)

The synthesis of this compound commences with the preparation of its precursor, phenol red. The most common method involves the condensation of o-sulfobenzoic acid anhydride with phenol in the presence of a dehydrating agent, such as anhydrous zinc chloride.

Experimental Protocol for Phenol Red Synthesis

This protocol is adapted from established laboratory methods.

Materials:

-

o-Sulfobenzoic acid anhydride

-

Phenol

-

Anhydrous zinc chloride

-

Sodium carbonate solution (10%)

-

Dilute hydrochloric acid

-

Ethanol (optional)

Procedure:

-

In a three-necked flask equipped with a stirrer and a reflux condenser, combine 50 g of o-sulfobenzoic acid anhydride, 70 g of phenol, and 50 g of anhydrous zinc chloride.[1]

-

Gently heat the mixture to dissolve the reactants.

-

Increase the temperature to 130-135 °C and maintain for 3-4 hours with continuous stirring. If excessive foaming occurs, a few drops of ethanol can be added.[1]

-

After the reaction is complete, pour the hot mixture into a separate container.

-

The crude product is then purified by dissolving it in a 10% sodium carbonate solution, followed by filtration.[1]

-

The filtrate is then acidified with dilute hydrochloric acid, causing the phenol red to precipitate.[1]

-

The precipitate is collected by filtration, washed with water, and dried to yield the final product.

Quantitative Data for Phenol Red Synthesis

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometric Ratio |

| o-Sulfobenzoic acid anhydride | 184.18 | 50 | 0.271 | 1 |

| Phenol | 94.11 | 70 | 0.744 | ~2.7 |

| Anhydrous Zinc Chloride | 136.38 | 50 | 0.367 | Catalyst |

| Phenol Red (Crude Yield) | 354.38 | 450-550 | 1.27-1.55 | - |

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of phenol red. This reaction typically involves the use of bromine in a glacial acetic acid solvent.

Chemical Reaction Pathway

References

An In-depth Technical Guide to the Mechanism of Action of Bromophenol Blue as a pH Indicator

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document elucidates the intricate mechanism by which Bromophenol Blue (BPB) functions as a pH indicator. It details the underlying chemical principles, structural transformations, and quantitative parameters that govern its chromic behavior. Furthermore, it provides standardized experimental protocols for its preparation and the determination of its acid dissociation constant (pKa).

Introduction

This compound (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a prominent member of the sulfonephthalein family of dyes, widely utilized in analytical chemistry and life sciences as an acid-base indicator.[1][2] Its pronounced and reversible color transition within a specific pH range makes it an invaluable tool for applications such as acid-base titrations, biological staining, and as a tracking dye in gel electrophoresis.[1][3] The mechanism of action is rooted in a pH-dependent equilibrium between two distinct molecular structures, each possessing unique light-absorbing properties.

The Core Mechanism: A pH-Driven Structural Transformation

The color-changing property of this compound is not a simple ionization but a sophisticated intramolecular rearrangement that alters the electronic conjugation of the molecule.[1] The molecule exists in two primary forms, which are in equilibrium: a yellow, acidic form and a blue, basic form.

-

In Acidic Environments (pH < 3.0): At low pH, the molecule adopts a neutral, cyclic lactone-like structure, specifically a sultone. In this configuration, the central carbon atom is sp³-hybridized, and the π-electron systems of the three aromatic rings are largely isolated from one another. This limited conjugation results in the molecule primarily absorbing light in the blue and ultraviolet regions of the spectrum (λmax ≈ 430-440 nm). Consequently, the transmitted light appears yellow to the human eye.

-

In Basic Environments (pH > 4.6): As the pH increases, a hydroxyl group undergoes deprotonation. This initial ionization facilitates the cleavage of the sultone ring. The central carbon atom rehybridizes to sp²-hybridization, creating a planar, quinonoid structure. This structural change results in a highly delocalized π-electron system that extends across all three aromatic rings. The extended conjugation lowers the energy gap for electronic transitions, causing a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance to approximately 590-600 nm. The molecule now absorbs strongly in the yellow-orange region of the spectrum, and the transmitted light is perceived as blue or purple.

The equilibrium between these two forms is reversible, allowing this compound to accurately indicate fluctuations in pH within its transition range.

Quantitative Data Summary

The physicochemical properties of this compound are critical for its application as a pH indicator. The key quantitative parameters are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₀Br₄O₅S | |

| Molar Mass | 669.96 g·mol⁻¹ | |

| pKa | ~3.85 - 4.1 | |

| pH Transition Range | pH 3.0 (Yellow) to pH 4.6 (Blue/Purple) | |

| λmax (Acidic Form) | ~430 - 440 nm | |

| λmax (Basic Form) | ~590 - 600 nm |

Visualizing the Mechanism and Workflow

Diagrams generated using the DOT language provide a clear visual representation of the chemical and logical processes involved in this compound's function.

References

Bromophenol Blue: A Technical Safety Guide for Researchers

This guide provides an in-depth technical overview of the safety data for bromophenol blue, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, presents quantitative data in a structured format, and offers detailed protocols for safe handling and emergency procedures.

Chemical Identification and Physical Properties

This compound is a triphenylmethane dye commonly used as a pH indicator and for tracking the migration of molecules in gel electrophoresis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3',3'',5',5''-Tetrabromophenolsulfonephthalein | N/A |

| CAS Number | 115-39-9 | [1] |

| Molecular Formula | C₁₉H₁₀Br₄O₅S | N/A |

| Molecular Weight | 669.96 g/mol | N/A |

| Appearance | Purple, red, reddish-brown, orange, or yellow powder/crystals.[2] | N/A |

| Melting Point | 273 °C (decomposes) | [3] |

| Boiling Point | 279 °C | [2] |

| Solubility | Slightly soluble in water. Soluble in ethanol, methanol, acetic acid, and benzene.[2] | N/A |

| pH Indicator Range | pH 3.0 (Yellow) to pH 4.6 (Blue) |

Hazard Identification and GHS Classification

There is a notable discrepancy in the GHS classification of this compound among various suppliers. Some sources classify it as hazardous, while others state it does not meet the criteria for classification. Researchers should, therefore, handle this chemical with caution, adhering to the more stringent safety precautions.

Table 2: GHS Hazard Classification (where applicable)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Hazard Pictogram:

Signal Word: Warning

Toxicological Data

Table 3: Summary of Toxicological Effects

| Effect | Observation |

| Acute Oral Toxicity | Harmful if swallowed. |

| Acute Dermal Toxicity | Harmful in contact with skin. |

| Acute Inhalation Toxicity | Harmful if inhaled. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory or Skin Sensitization | No sensitizing effects are known. |

| Germ Cell Mutagenicity | Not classified as a mutagen. |

| Carcinogenicity | Not classified as a carcinogen. |

| Reproductive Toxicity | Not classified as a reproductive toxicant. |

Exposure Controls and Personal Protection

Table 4: Exposure Limits and Protective Action Criteria

| Parameter | Value |

| OSHA PEL | Not established |

| ACGIH TLV | Not established |

| PAC-1 | 30 mg/m³ |

| PAC-2 | 330 mg/m³ |

| PAC-3 | 2,000 mg/m³ |

Engineering Controls

-

Use in a well-ventilated area.

-

A fume hood is recommended for procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved particulate respirator should be used.

Experimental Protocols

Standard Operating Procedure for Handling this compound Powder

This protocol outlines the safe handling of solid this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound powder.

Protocol for Spill Cleanup of this compound Powder

This protocol provides a step-by-step guide for cleaning up a small spill of this compound powder. For large spills, evacuate the area and contact emergency services.

Caption: Protocol for the cleanup of a this compound powder spill.

First Aid Procedures for this compound Exposure

The following diagram outlines the immediate first aid steps to be taken in case of exposure to this compound.

Caption: First aid procedures for exposure to this compound.

Storage and Disposal

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly closed and properly labeled.

Disposal

-

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in the regular trash.

Logical Relationships for Hazard Assessment

The following diagram illustrates the logical flow for assessing the risks associated with handling this compound.

Caption: Logical workflow for this compound hazard assessment.

This guide is intended to provide comprehensive safety information for researchers working with this compound. It is essential to always consult the specific Safety Data Sheet provided by the supplier and to follow all institutional safety protocols.

References

An In-Depth Technical Guide to the pH Range of Bromophenol Blue Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromophenol blue (BPB), a widely used pH indicator in various scientific applications. The document details its core properties, mechanism of action, and standardized experimental protocols for its preparation and characterization.

Core Properties of this compound

This compound (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a member of the sulfonephthalein family of dyes.[1] Its utility as an acid-base indicator stems from a distinct and reversible color change over a narrow pH range.[2]

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | References |

| Chemical Formula | C₁₉H₁₀Br₄O₅S | [1][2][3] |

| Molar Mass | 669.96 g·mol⁻¹ | |

| pH Indicator Range | 3.0 – 4.6 | |

| pKa | ~3.85 - 4.1 | |

| Color in Acid (pH < 3.0) | Yellow | |

| Color in Base (pH > 4.6) | Blue / Bluish-Violet | |

| Peak Absorbance (λmax) | ~436 nm (Acidic Form) | |

| Peak Absorbance (λmax) | ~592 nm (Basic Form) |

Mechanism of Action

The color change of this compound is a direct consequence of a pH-dependent structural rearrangement. The molecule exists in two principal forms: a protonated, lactone form (HIn) in acidic conditions and a deprotonated, quinoidal form (In⁻) in basic conditions.

-

In Acidic Solutions (pH < 3.0): The indicator is in its protonated state, which has a peak absorbance in the blue-violet region of the spectrum, causing the solution to appear yellow.

-

In Basic Solutions (pH > 4.6): As the pH increases, the molecule loses a proton (deprotonates), leading to a conjugated system that absorbs red-orange light most strongly, making the solution appear blue.

The equilibrium between these two forms is the basis for its function as a pH indicator.

Caption: pH-driven equilibrium of this compound.

Experimental Protocols

Accurate and reproducible results depend on the correct preparation of the indicator solution and standardized methods for its characterization.

Two common methods for preparing a 0.1% w/v stock solution are provided below.

Method A: Aqueous/Ethanolic Solution This is a widely used general-purpose formulation.

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Solubilization: Dissolve the powder in 1.5 mL of 0.1 M sodium hydroxide (NaOH) with gentle heating.

-

Dilution: Add 20 mL of 95% ethanol and mix until the solution is homogeneous.

-

Final Volume: Add sufficient distilled or deionized water to bring the total volume to 100 mL.

-

Storage: Store the solution in a well-sealed, amber glass bottle in a cool, dark place to maintain stability.

Method B: Methanolic Solution This method is simpler and often used for non-aqueous applications or when a rapid dissolution is desired.

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Dissolving: Add the powder to 100 mL of pure methanol in a clean, dry beaker.

-

Mixing: Stir the mixture, using a magnetic stir bar if available, until all the powder has completely dissolved.

-

Storage: Transfer the solution to an appropriately labeled amber bottle for storage.

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using UV-Vis spectrophotometry. The method relies on the Beer-Lambert law and the Henderson-Hasselbalch equation.

Workflow for pKa Determination

Caption: Workflow for spectrophotometric pKa determination.

Detailed Steps:

-

Prepare Solutions:

-

Prepare a stock solution of this compound (e.g., 0.04% w/v).

-

Prepare a series of buffer solutions with known pH values spanning the indicator's transition range (e.g., from pH 3.0 to 5.0).

-

Prepare a highly acidic solution (e.g., pH < 2 with HCl) and a highly basic solution (e.g., pH > 6 with NaOH) of the indicator. These will be used to determine the absorbance of the pure HIn and In⁻ forms, respectively.

-

-

Spectrophotometric Measurements:

-

Calibrate the spectrophotometer using a suitable blank (e.g., distilled water).

-

Measure the full absorbance spectrum (400-700 nm) of the highly acidic and highly basic solutions to determine the wavelength of maximum absorbance (λmax) for both the HIn and In⁻ species.

-

For each buffered indicator solution, measure the pH with a calibrated meter and the absorbance at the λmax determined for the basic form (In⁻).

-

-

Data Analysis and pKa Calculation:

-

The ratio of the deprotonated form (In⁻) to the protonated form (HIn) can be calculated for each buffer solution using the measured absorbances: [In⁻]/[HIn] = (A - A_HIn) / (A_In⁻ - A) Where:

-

A is the absorbance of the indicator in a given buffer.

-

A_HIn is the absorbance of the fully protonated (highly acidic) form at λmax.

-

A_In⁻ is the absorbance of the fully deprotonated (highly basic) form at λmax.

-

-

According to the Henderson-Hasselbalch equation, pH = pKa + log([In⁻]/[HIn]).

-

Plot pH (y-axis) versus log([In⁻]/[HIn]) (x-axis). The data should form a straight line with a slope of approximately 1.

-

The pKa is the y-intercept of this plot, which is the pH at which log([In⁻]/[HIn]) is zero (i.e., [In⁻] = [HIn]).

-

Key Applications and Limitations

Applications:

-

Acid-Base Titrations: Used to determine the endpoint of titrations involving a strong acid and a weak base.

-

Gel Electrophoresis: Employed as a tracking dye to monitor the migration front of DNA, RNA, or proteins.

-

Biological Staining: Used in some staining techniques to highlight cellular structures.

Limitations:

-

Narrow pH Range: Its effectiveness is confined to the pH 3.0-4.6 range, making it unsuitable for titrations with endpoints outside this window.

-

Interference: The accuracy can be affected by the presence of proteins or other compounds in complex biological samples that may bind to the indicator.

-

Light Sensitivity: Prolonged exposure to light can cause degradation of the dye, reducing its efficacy.

References

solubility of bromophenol blue in different solvents

An In-Depth Technical Guide to the Solubility of Bromophenol Blue

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of indicator dyes is paramount for their effective application. This compound, a member of the triphenylmethane family, is a widely utilized pH indicator and color marker in various analytical and biological techniques. Its solubility in different solvents is a critical parameter that dictates its use in diverse experimental settings. This guide provides a comprehensive overview of the solubility of this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound is markedly influenced by the nature of the solvent, particularly its polarity and pH. The following table summarizes the available quantitative solubility data for this compound in several common laboratory solvents.

| Solvent | Chemical Formula | Solubility | Temperature |

| Water | H₂O | ~0.4 g/100 mL[1] | Not Specified |

| Water | H₂O | 3 mg/mL[1] | Not Specified |

| Water | H₂O | 11 mg/mL (sonication recommended)[2] | Not Specified |

| Phosphate-Buffered Saline (PBS), pH 7.2 | - | ~1 mg/mL[3][4] | Not Specified |

| Ethanol | C₂H₅OH | ~10 mg/mL | Not Specified |

| Methanol | CH₃OH | More soluble than in water | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~30 mg/mL | Not Specified |

| Benzene | C₆H₆ | More soluble than in water | Not Specified |

| Acetic Acid | CH₃COOH | Soluble | Not Specified |

| Sodium Hydroxide (NaOH) solutions | NaOH | Freely soluble (forms a water-soluble sodium salt) | Not Specified |

It is important to note that the protonated form of this compound is sparingly soluble in water. Adjusting the pH to be above 5-6 with a base like NaOH significantly increases its solubility by converting it to its more soluble anionic form.

Experimental Protocol for Determining Solubility

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a foundational technique in pharmaceutical and chemical research and can be adapted for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent of interest

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Agitation device (e.g., orbital shaker, magnetic stirrer)

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the container in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature.

-

Agitate the mixture for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. The color of the supernatant can serve as a preliminary indicator of dissolution.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the sample.

-

Carefully withdraw the supernatant (the saturated solution) using a pipette and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

If using HPLC, develop a suitable method to separate and quantify this compound. Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

If using a UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. For instance, in its basic form, the peak absorbance is around 590 nm. Generate a calibration curve by measuring the absorbance of the standard solutions at this wavelength and plotting absorbance against concentration.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted sample using the calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Data Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units such as mg/mL, g/100mL, or molarity (mol/L) at the specified temperature.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound using the shake-flask method.

References

An In-depth Technical Guide to the Absorbance Spectrum of Bromophenol Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorbance spectrum of bromophenol blue, a widely used pH indicator and color marker. This document details the quantitative absorbance data, experimental protocols for spectral analysis, and the underlying chemical principles of its colorimetric properties.

Core Concepts: pH-Dependent Absorbance

This compound's utility as a pH indicator is rooted in its structural transformation in response to changes in hydrogen ion concentration. This transformation gives rise to two distinct forms with different colors and, consequently, different absorbance spectra. In acidic solutions (pH below 3.0), the indicator exists predominantly in its yellow, acidic form. As the pH increases, it transitions to a blue, basic (sulfonate) form, with the transition range typically between pH 3.0 and 4.6.[1] This equilibrium is the basis for its application in colorimetric pH measurements.

Quantitative Absorbance Data

The peak absorbance wavelength (λmax) of this compound is highly dependent on the pH of the solution. The acidic and basic forms of the molecule exhibit distinct absorbance maxima in the visible spectrum. The table below summarizes the key absorbance peaks for this compound under different pH conditions.

| Form | pH Range | Peak Absorbance Wavelength (λmax) | Solution Color |

| Acidic | pH < 3.0 | ~434 - 440 nm | Yellow |

| Transition | pH 3.0 - 4.6 | Two peaks present | Green |

| Basic | pH > 4.6 | ~590 - 600 nm | Blue/Violet |

At a pH of approximately 3.6, which is within the transition range, the solution can appear green due to the presence of both the yellow and blue forms.[1] An isosbestic point, where the molar absorptivity of the two forms is equal, is observed around 490 nm.[2]

Experimental Protocol: Determination of Absorbance Spectrum

The following is a detailed methodology for determining the absorbance spectrum of this compound using a UV-Vis spectrophotometer.

1. Materials and Reagents:

-

This compound powder

-

95% Ethanol or Methanol

-

Deionized water

-

Buffer solutions (e.g., citrate buffer for acidic pH, phosphate buffer for neutral and basic pH)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Volumetric flasks

-

Pipettes

-

Cuvettes (quartz or glass, depending on the wavelength range)

-

UV-Vis Spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh 0.1 g of this compound powder.

-

Dissolve the powder in 100 mL of 95% ethanol or methanol to prepare a stock solution. Mix thoroughly until all the powder is dissolved.

3. Preparation of Working Solutions at Different pH:

-

Acidic Solution (pH ~2-3): Pipette a known volume of the this compound stock solution into a volumetric flask. Add a citrate buffer solution with the desired acidic pH and dilute to the mark with deionized water.

-

Basic Solution (pH ~8-9): Pipette a known volume of the this compound stock solution into a volumetric flask. Add a phosphate buffer solution with the desired basic pH and dilute to the mark with deionized water.

-

Intermediate pH Solutions: Prepare a series of solutions with pH values within the transition range (pH 3.0 - 4.6) by adding appropriate buffer solutions.

4. Spectrophotometer Calibration and Measurement:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Select the desired wavelength range for scanning (e.g., 350 nm to 700 nm).

-

Use a cuvette filled with the corresponding buffer solution (without this compound) as a blank to zero the spectrophotometer. This should be done at each wavelength to be measured.

-

Rinse a clean cuvette with a small amount of the working solution to be measured, then fill the cuvette.

-

Place the sample cuvette in the spectrophotometer and record the absorbance at discrete wavelength intervals (e.g., every 10 nm) or perform a continuous scan.

-

Repeat the measurement for each of the prepared working solutions at different pH values.

5. Data Analysis:

-

Plot the absorbance values (y-axis) against the corresponding wavelengths (x-axis) for each pH to generate the absorbance spectra.

-

From the plots, determine the peak absorbance wavelength (λmax) for the acidic and basic forms of this compound.

Visualizing Key Relationships

To better understand the processes involved, the following diagrams illustrate the pH-dependent equilibrium of this compound and a typical experimental workflow for absorbance spectrum analysis.

References

molecular weight and formula of bromophenol blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromophenol blue (BPB), a versatile triphenylmethane dye widely utilized in laboratory settings. This document details its core chemical and physical properties, provides established experimental protocols for its primary applications, and outlines essential safety and handling procedures.

Core Properties and Data

This compound's utility as a pH indicator and tracking dye stems from its distinct physicochemical properties. Its chemical structure features four bromine atoms, which influence its acidity and spectral characteristics.

| Property | Value | Citations |

| Chemical Formula | C₁₉H₁₀Br₄O₅S | [1][2][3][4] |

| Molecular Weight | 669.96 g/mol | [1] |

| Appearance | Pink or red powder | |

| pKa | 4.0 | |

| pH Indicator Range | pH 3.0 (yellow) to pH 4.6 (blue/purple) | |

| Melting Point | 273 °C | |

| Boiling Point | 279 °C | |

| Density | 2.2 g/mL | |

| λmax (Absorption Maxima) | 598 nm, 592 nm, 436 nm, 422 nm, 273 nm |

Solubility: this compound is slightly soluble in water (approximately 0.4 g/100 mL), but freely soluble in ethanol, methanol, benzene, acetic acid, and sodium hydroxide solutions.

Mechanism of Action: pH Indicator

The function of this compound as a pH indicator is rooted in its molecular structure, which changes with protonation and deprotonation. This reversible reaction results in a distinct color change. In acidic environments (pH below 3.0), the molecule is in its protonated, sultone form, which absorbs light in the blue-green spectrum, thus appearing yellow. As the pH increases to above 4.6, it deprotonates to its anionic, extended quinoidal form, which absorbs yellow-green light and appears blue or violet.

Caption: pH-dependent structural transition of this compound.

Experimental Protocols

Detailed methodologies for the primary applications of this compound are provided below.

Preparation of this compound Indicator Solution (0.1%)

This protocol outlines the preparation of a stock solution for use as a pH indicator.

Materials:

-

This compound powder

-

Methanol or 95% Ethanol

-

100 mL beaker

-

Magnetic stir bar and stir plate

-

100 mL graduated cylinder

-

Storage bottle

Procedure:

-

Weigh out 0.1 g of this compound powder and place it into the 100 mL beaker.

-

Measure 100 mL of methanol or ethanol using the graduated cylinder.

-

Add the solvent to the beaker containing the this compound powder.

-

Place the magnetic stir bar in the beaker and set it on the stir plate.

-

Stir the mixture until the this compound powder is completely dissolved. The resulting solution will be reddish-green.

-

Transfer the solution to a clearly labeled storage bottle. Store in a cool, dark place to maintain stability.

Preparation of 6X DNA Loading Buffer for Agarose Gel Electrophoresis

This compound is a crucial component of loading buffers, serving as a tracking dye to monitor the progress of electrophoresis.

Materials:

-

This compound: 25 mg

-

Glycerol (or Ficoll-400 or sucrose)

-

Deionized water (dH₂O)

-

10 mL volumetric flask or conical tube

Procedure:

-

Weigh 25 mg of this compound powder.

-

Add 3 mL of glycerol (or 1.5 g of Ficoll-400 or 4 g of sucrose) to the 10 mL tube. The glycerol increases the density of the sample, ensuring it sinks into the wells of the agarose gel.

-

Add the weighed this compound to the tube.

-

Add deionized water to bring the total volume to 10 mL.

-

Mix thoroughly by vortexing or inverting the tube until the this compound is completely dissolved and the solution is homogenous.

-

Store the 6X loading buffer at 4°C. To use, add 1 part loading buffer to 5 parts DNA sample.

In a 1% agarose gel using 1X TAE or TBE buffer, this compound migrates at a rate comparable to a DNA fragment of approximately 300 base pairs.

Caption: Workflow for DNA agarose gel electrophoresis using this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of phenolsulfonphthalein (phenol red).

General Procedure:

-

Phenol red is dissolved in a solvent, commonly glacial acetic acid.

-

A solution of bromine, also in glacial acetic acid, is slowly added to the phenol red solution with stirring.

-

The reaction mixture is heated to facilitate the electrophilic substitution of bromine onto the phenol rings.

-

After the reaction is complete, the mixture is poured into hot water, causing the crude this compound to precipitate.

-

The precipitate is then cooled, filtered, and washed with solvents such as glacial acetic acid and benzene to remove impurities.

-

The resulting product is air-dried.

Safety and Handling

Appropriate safety precautions should be observed when handling this compound powder and its solutions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

-

Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or under a fume hood. If inhaled, move to fresh air.

-

Skin Contact: May cause irritation. In case of contact, wash the affected area thoroughly with soap and water.

-

Eye Contact: Can cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: Harmful if swallowed. Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and strong oxidizing agents. Keep containers tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide is intended for informational purposes for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

References

The Discovery and Enduring Legacy of Bromophenol Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophenol blue (3',3'',5',5''-tetrabromophenolsulfonphthalein) is a vital pH indicator and tracking dye with a rich history rooted in the exploration of sulfonephthalein compounds. First synthesized in the early 20th century, its sharp color transition from yellow in acidic solutions to blue-violet in alkaline environments has made it an indispensable tool in analytical chemistry, molecular biology, and beyond. This technical guide provides an in-depth exploration of the discovery, synthesis, and fundamental properties of this compound, offering detailed experimental protocols and quantitative data to support its application in modern research and development.

Introduction: A Legacy of Colorimetric Analysis

The development of synthetic indicators in the late 19th and early 20th centuries revolutionized chemical analysis, providing simple and effective methods for determining the acidity or alkalinity of solutions. This compound belongs to the sulfonephthalein class of indicators, which are derivatives of phenolsulfonphthalein (phenol red). While the precise first synthesis of this compound is not definitively documented under its common name in a single seminal publication, its development can be traced to the broader investigation of halogenated derivatives of phenol red. The bromination of phenol red enhances its acidity, shifting its transition range to a lower pH compared to its parent compound. This characteristic has made this compound particularly useful for a variety of scientific applications.[1][2]

Physicochemical Properties and Quantitative Data

This compound's utility as a pH indicator is defined by its distinct physicochemical properties. The key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₁₉H₁₀Br₄O₅S | [1] |

| Molar Mass | 669.96 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 273 °C | |

| pKa | ~3.85 - 4.1 | |

| pH Transition Range | pH 3.0 (yellow) to pH 4.6 (blue-violet) | |

| λmax (Acidic Form) | ~436 nm | |

| λmax (Basic Form) | ~592 nm |

Table 1: Key Quantitative Properties of this compound

The Chemistry of Color: Mechanism of Action

The vibrant color change of this compound is a direct result of a pH-dependent structural rearrangement. In acidic conditions (pH < 3.0), the indicator exists predominantly in its non-ionized, lactone form, which is yellow. As the pH increases, the lactone ring opens, and the molecule deprotonates to form a highly conjugated, quinonoid structure that absorbs light in the longer wavelength region of the visible spectrum, resulting in a deep blue-violet color. This reversible equilibrium is the basis for its function as a pH indicator.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Bromophenol Blue Loading Dye for Gel Electrophoresis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In molecular biology, gel electrophoresis is an indispensable technique for the separation of nucleic acids (DNA and RNA) and proteins based on their size and charge. A crucial component of this process is the loading dye, which is mixed with the sample before it is loaded into the wells of the gel. Bromophenol blue is a commonly used tracking dye in these loading solutions. It serves three primary purposes: to increase the density of the sample, ensuring it sinks into the well; to add color to the sample, simplifying the loading process; and to provide a visual front of migration during electrophoresis, allowing for the monitoring of the run's progress.[1][2][3][4] This document provides detailed protocols for the preparation of various this compound-based loading dyes suitable for different gel electrophoresis applications.

Components of this compound Loading Dye and Their Functions

A typical this compound loading dye is a multi-component solution. Understanding the role of each component is critical for preparing a solution tailored to specific experimental needs.

| Component | Function | Common Concentration Range (in 6X stock) |

| This compound | A tracking dye that provides a visible blue color to the sample and migrates through the gel.[5] In a 1% agarose gel, it co-migrates with DNA fragments of approximately 300-400 base pairs (bp). The concentration can be adjusted; higher concentrations provide better contrast but may obscure DNA bands of similar size. | 0.03% to 0.5% (w/v) |

| Glycerol or Ficoll/Sucrose | Increases the density of the sample, ensuring that it layers neatly at the bottom of the gel well and does not diffuse into the running buffer. | 30% to 60% (v/v) for Glycerol |

| EDTA (Ethylenediaminetetraacetic acid) | A chelating agent that binds divalent cations, particularly magnesium ions (Mg²⁺). This inhibits the activity of metal-dependent nucleases, thereby protecting the nucleic acid sample from degradation. | 10 mM to 60 mM |

| SDS (Sodium Dodecyl Sulfate) | An anionic detergent that can help to denature proteins that may be bound to the DNA, resulting in sharper bands. | 0.017% to 0.5% (w/v) |

| Tris-HCl | A buffering agent used to maintain a stable pH, which is crucial for the consistent migration of charged molecules like DNA. | 10 mM to 20 mM |

| Xylene Cyanol FF | A second tracking dye that is often included. It is green-blue and migrates at a different rate than this compound (in a 1% agarose gel, it co-migrates with ~4000 bp DNA), providing another reference point for migration. | 0.03% to 0.25% (w/v) |

Experimental Protocols

Here are detailed protocols for preparing common this compound loading dye solutions. It is recommended to use nuclease-free water and sterile equipment to prevent contamination of nucleic acid samples.

Protocol 1: Standard 6X this compound Loading Dye

This is a basic recipe suitable for routine DNA agarose gel electrophoresis.

Materials:

-

This compound powder

-

Glycerol (85% or 100%)

-

Deionized/Milli-Q water (nuclease-free)

-

15 mL conical tube or appropriate container

-

Vortex mixer or rotator

Procedure for 10 mL of 6X Loading Dye:

-

Weigh out 25 mg of this compound powder.

-

Transfer the powder to a 15 mL conical tube.

-

Add 6.0 mL of 100% glycerol. If using 85% glycerol, add 7.06 mL and 2.94 mL of deionized water.

-

If using 100% glycerol, bring the total volume to 10 mL with deionized water.

-

Cap the tube tightly and mix thoroughly by inverting or using a vortex mixer until the this compound is completely dissolved.

-

Store the solution at 4°C for short-term use or at -20°C for long-term storage. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Table 1: Reagent quantities for different volumes of Standard 6X this compound Loading Dye.

| Final Volume | This compound (mg) | 100% Glycerol (mL) | Deionized Water (mL) |

| 5 mL | 12.5 | 3.0 | 2.0 |

| 10 mL | 25 | 6.0 | 4.0 |

| 25 mL | 62.5 | 15.0 | 10.0 |

| 50 mL | 125 | 30.0 | 20.0 |

Protocol 2: 6X this compound Loading Dye with Xylene Cyanol

This recipe includes a second tracking dye for better monitoring of a wider range of DNA fragment sizes.

Materials:

-

This compound powder

-

Xylene cyanol FF powder

-

Glycerol

-

Deionized/Milli-Q water (nuclease-free)

-

50 mL conical tube or appropriate container

-

Vortex mixer or rotator

Procedure for 10 mL of 6X Loading Dye:

-

Weigh out 25 mg of this compound and 25 mg of xylene cyanol FF.

-

Transfer the powders to a 50 mL conical tube.

-

Add 3.3 mL of glycerol.

-

Add deionized water to bring the final volume to 10 mL.

-

Mix thoroughly until all components are dissolved.

-

Store at 4°C or -20°C in aliquots.

Table 2: Reagent quantities for 6X Loading Dye with two tracking dyes.

| Final Volume | This compound (mg) | Xylene Cyanol FF (mg) | Glycerol (mL) | Deionized Water (to volume) |

| 10 mL | 25 | 25 | 3.3 | 10 mL |

| 25 mL | 62.5 | 62.5 | 8.25 | 25 mL |

| 50 mL | 125 | 125 | 16.5 | 50 mL |

Protocol 3: 6X Loading Dye with SDS and EDTA

This formulation is ideal for analyzing restriction enzyme digests, as the SDS helps to remove any bound enzymes and the EDTA stops the reaction.

Materials:

-

This compound powder

-

Glycerol

-

0.5 M EDTA solution (pH 8.0)

-

10% SDS solution

-

Deionized/Milli-Q water (nuclease-free)

-

50 mL conical tube or appropriate container

-

Vortex mixer or rotator

Procedure for 10 mL of 10X Loading Dye (can be adapted for 6X):

-

To a 15 mL tube, add the following in order:

-

3.9 mL Glycerol

-

0.5 mL of 10% SDS solution

-

0.2 mL of 0.5 M EDTA solution

-

25 mg of this compound

-

-

Bring the final volume to 10 mL with deionized water.

-

Mix thoroughly until all components are dissolved.

-

Store at -20°C in 1 mL aliquots.

Table 3: Reagent quantities for 10 mL of 10X Loading Dye with SDS and EDTA.

| Component | Stock Concentration | Volume/Mass for 10 mL | Final Concentration (in 10X) |

| Glycerol | 100% | 3.9 mL | 39% |

| SDS | 10% | 0.5 mL | 0.5% |

| EDTA | 0.5 M | 0.2 mL | 10 mM |

| This compound | Powder | 25 mg | 0.25% |

Usage Instructions

To use the 6X loading dye, add 1 volume of the dye to 5 volumes of your DNA sample. For a 10X loading dye, add 1 volume of dye to 9 volumes of the sample. Mix gently by pipetting up and down before loading the entire mixture into the gel well.

Experimental Workflow and Logic

The preparation of this compound loading dye follows a logical sequence of steps to ensure all components are properly dissolved and the final concentration is accurate. The following diagram illustrates this workflow.

Caption: A flowchart illustrating the key steps in the preparation, mixing, and storage of this compound loading dye.

Conclusion

The preparation of this compound loading dye is a straightforward yet critical procedure for successful gel electrophoresis. The flexibility in the composition allows researchers to tailor the loading dye to their specific needs, whether for routine screening or for more sensitive applications requiring the preservation of enzymatic activity or the resolution of specific DNA fragment sizes. By following these detailed protocols and understanding the function of each component, researchers can ensure consistent and reliable results in their molecular biology workflows.

References

Using Bromophenol Blue as a Tracking Dye in Agarose Gel Electrophoresis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarose gel electrophoresis is a fundamental technique in molecular biology for the separation and analysis of nucleic acids. A critical component of this process is the use of a tracking dye, which is mixed with the DNA, RNA, or protein samples before loading them onto the gel. Bromophenol blue is one of the most common tracking dyes employed for this purpose. Its distinct color and predictable migration pattern allow researchers to monitor the progress of the electrophoresis in real-time, ensuring that the nucleic acid fragments are adequately separated and do not run off the end of the gel. This document provides detailed application notes and protocols for the effective use of this compound as a tracking dye in agarose gel electrophoresis.

Principle of this compound as a Tracking Dye

DNA itself is colorless, making it impossible to visually track its movement through the agarose gel during electrophoresis.[1] this compound is a negatively charged molecule at neutral or slightly basic pH, the typical pH of electrophoresis buffers.[2][3] This negative charge causes it to migrate towards the positive electrode (anode) when an electric field is applied, the same direction as the negatively charged nucleic acids.[3][4] The dye is small and migrates independently of the sample, providing a visible front that moves ahead of most larger DNA fragments. This allows for the real-time monitoring of the electrophoresis run.

The rate of migration of this compound is dependent on the concentration of the agarose gel and the composition of the running buffer. By knowing the approximate migration rate of this compound relative to DNA fragments of a certain size, researchers can estimate the position of their fragments of interest and stop the electrophoresis at the optimal time for visualization and analysis.

Components of a Loading Dye

A typical loading dye solution containing this compound has several key components, each with a specific function:

-

Tracking Dye (this compound): Provides a visible indicator of the migration progress.

-

Density Agent (Glycerol or Ficoll): Increases the density of the sample, ensuring that it sinks evenly into the wells of the agarose gel and does not disperse into the running buffer.

-

EDTA (Ethylenediaminetetraacetic acid): A chelating agent that binds divalent cations like magnesium ions (Mg²⁺), which are cofactors for nucleases. This helps to protect the nucleic acid samples from degradation by these enzymes.

-

Buffer (e.g., Tris-HCl): Maintains a stable pH for the sample.

Data Presentation

The migration of this compound is not absolute and is influenced by several factors. The following tables summarize the approximate co-migration of this compound with double-stranded DNA fragments in different agarose gel concentrations and running buffers.

Table 1: Approximate Migration of this compound in Agarose Gels (TAE Buffer)

| Agarose Concentration (%) | Approximate DNA Size (base pairs) |

| 0.5 | ~1150 |

| 1.0 | ~370 |

| 1.5 | ~200 |

| 2.0 | ~150 |

Table 2: Approximate Migration of this compound in Agarose Gels (TBE Buffer)

| Agarose Concentration (%) | Approximate DNA Size (base pairs) |

| 0.5 | ~750 |

| 1.0 | ~220 |

| 1.5 | ~100 |

| 2.0 | ~75 |

Note: These values are approximate and can vary based on the specific electrophoresis conditions, including voltage and buffer ionic strength.

Experimental Protocols

Protocol 1: Preparation of 6X DNA Loading Dye with this compound

This protocol outlines the preparation of a standard 6X concentrated loading dye. This stock solution is then diluted 1:5 with the DNA sample before loading onto the gel.

Materials:

-

This compound powder

-

Glycerol (85% or 100%)

-

0.5 M EDTA solution (pH 8.0)

-

Nuclease-free water

-

15 mL conical tube or appropriate container

-

Vortex mixer or rotator

Procedure:

-

To prepare 10 mL of 6X DNA loading dye, combine the following in a 15 mL conical tube:

-

This compound: 0.025 g (for a final concentration of 0.25% w/v)

-

Glycerol: 6.0 mL (for a final concentration of 60% v/v)

-

0.5 M EDTA: 1.2 mL (for a final concentration of 60 mM)

-

Nuclease-free water: to a final volume of 10 mL

-

-

Cap the tube tightly and vortex or rotate until the this compound is completely dissolved.

-

If any particulates remain, centrifuge the tube and transfer the supernatant to a fresh, sterile tube.

-

Aliquot the 6X loading dye into smaller, convenient volumes (e.g., 1 mL) in microcentrifuge tubes.

-

Store the aliquots at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Agarose Gel Electrophoresis using this compound Tracking Dye

This protocol describes the general steps for performing agarose gel electrophoresis of DNA samples using a loading dye containing this compound.

Materials:

-

Agarose

-

1X TAE or 1X TBE running buffer

-

DNA samples

-

DNA ladder (molecular weight marker)

-

6X DNA loading dye (from Protocol 1)

-

Electrophoresis chamber and power supply

-

Gel casting tray and combs

-

Microwave or heating plate

-

UV transilluminator or gel imaging system

Procedure:

-

Prepare the Agarose Gel:

-

Weigh the appropriate amount of agarose and add it to a flask containing the desired volume of 1X TAE or TBE buffer to achieve the desired gel concentration (e.g., for a 1% gel, add 1 g of agarose to 100 mL of buffer).

-

Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask gently to ensure even mixing.

-

Allow the agarose solution to cool to approximately 50-60°C.

-

Pour the cooled agarose into a sealed gel casting tray with the combs in place.

-

Allow the gel to solidify completely at room temperature.

-

-

Prepare the Samples:

-

For each DNA sample, mix 5 parts of the sample with 1 part of 6X DNA loading dye (e.g., 10 µL of DNA sample with 2 µL of 6X loading dye).

-

Mix the DNA ladder with the loading dye in the same ratio.

-

Gently pipette up and down to mix the contents.

-

-

Load and Run the Gel:

-

Once the gel has solidified, carefully remove the combs.

-

Place the casting tray with the gel into the electrophoresis chamber.

-

Fill the chamber with 1X running buffer until the gel is submerged.

-

Carefully load the prepared DNA samples and the DNA ladder into the wells of the gel.

-

Connect the electrophoresis chamber to the power supply, ensuring the wells are at the negative (black) electrode and the current will run towards the positive (red) electrode.

-

Apply the recommended voltage (e.g., 5-10 V/cm of gel length).

-

-

Monitor the Electrophoresis:

-

Observe the migration of the this compound dye front down the gel.

-

Continue the electrophoresis until the dye front has migrated to the desired position, typically about two-thirds to three-quarters of the way down the gel. This ensures that the DNA fragments of interest have been adequately separated.

-

-

Visualize the DNA:

-

Once the run is complete, turn off the power supply and disconnect the leads.

-

Carefully remove the gel from the electrophoresis chamber.

-

If the gel was not pre-stained, stain it with a DNA-intercalating dye such as ethidium bromide or a safer alternative.

-

Visualize the separated DNA fragments using a UV transilluminator or a gel imaging system. The DNA will appear as distinct bands.

-

Mandatory Visualizations

References

Application Notes and Protocols: The Role of Bromophenol Blue in Protein Quantification Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of protein concentration is a fundamental requirement for a wide range of biochemical and pharmaceutical workflows, from basic research to drug development. While several methods exist, the use of dyes that interact with proteins and exhibit a measurable colorimetric shift remains a popular, accessible, and rapid approach. Bromophenol blue (BPB), a phenolphthalein anionic dye, serves as the basis for a simple and robust protein quantification assay. This document provides detailed application notes and protocols for the use of this compound in determining protein concentrations, highlighting its advantages, limitations, and specific use cases.

The this compound assay is particularly advantageous for protein samples containing surfactants, a common interference in other dye-binding assays like the Coomassie-based Bradford method.[1][2] The BPB assay relies on the binding of the dye to proteins under acidic conditions, leading to a color change that can be measured spectrophotometrically.[1][2] This method has found applications in quantifying protein in various sample types, including solubilized cultured cells, membrane proteins, and urine.[1]

Principle of the Assay

Under acidic conditions, this compound exists in its yellowish-green anionic form. When proteins are present, the dye binds to them, primarily through electrostatic and hydrophobic interactions. This binding event causes a shift in the dye's maximum absorbance from approximately 420 nm to around 610 nm, resulting in a color change from yellow/green to blue. The intensity of the blue color is directly proportional to the concentration of protein in the sample. The absorbance of the protein-dye complex is then measured using a spectrophotometer, and the protein concentration is determined by comparing the absorbance to a standard curve generated with a protein of known concentration, such as bovine serum albumin (BSA).

Key Advantages and Limitations

Advantages:

-

Detergent Compatibility: The BPB assay is notably resistant to interference from common laboratory detergents, making it suitable for samples containing these agents.

-

Rapidity and Simplicity: The assay is quick to perform, typically requiring a short incubation period, and does not necessitate specialized equipment beyond a standard spectrophotometer or plate reader.

-

Good Reproducibility: The method offers reliable and reproducible results when performed correctly.

Limitations:

-